(3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE
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Overview
Description
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound that features a pyrazole ring system. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes two pyrazole rings and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyrazole acts as the nucleophile and the phenyl derivative as the electrophile. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyrazole or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZENE: Similar structure but lacks the carbonyl group, leading to different chemical properties.
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE: Contains a single pyrazole ring and a carbonyl group, making it less complex than the target compound.
Uniqueness
Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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